4-Bromoisothiazole-3-carbonitrile
Overview
Description
4-Bromoisothiazole-3-carbonitrile is a heterocyclic compound that features a bromine atom at the 4-position and a cyano group at the 3-position of the isothiazole ring. Isothiazoles are five-membered rings containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities and applications in various fields.
Mechanism of Action
In general, the mechanism of action of a compound refers to how it interacts with its target to produce a therapeutic effect. This often involves the compound binding to a specific receptor or enzyme, thereby modulating its activity . The biochemical pathways affected by the compound would depend on its specific target and mode of action .
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and patient characteristics can influence its pharmacokinetic properties .
The result of action of a compound refers to the molecular and cellular effects resulting from its interaction with its target. This could include changes in gene expression, enzyme activity, cell signaling, or other biological processes .
The action environment of a compound refers to how environmental factors such as temperature, pH, and the presence of other substances can influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
4-Bromoisothiazole-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. The interaction between this compound and these enzymes can lead to the modulation of their activity, thereby influencing cellular redox balance. Additionally, this compound has been found to bind to certain proteins involved in signal transduction pathways, such as protein kinases, which can alter their phosphorylation status and downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and altering their binding to DNA, resulting in changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Over time, the degradation products of this compound can accumulate and potentially exert different biological effects compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxification enzymes and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been identified, where the compound’s impact shifts from being protective to harmful. These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through phase I and phase II reactions, including oxidation, reduction, and conjugation processes. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biological effects. In the cytoplasm, this compound can interact with cytosolic enzymes and signaling proteins, while in the nucleus, it can modulate gene expression by binding to transcription factors. In the mitochondria, this compound can influence mitochondrial function and energy metabolism by interacting with mitochondrial enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisothiazole-3-carbonitrile can be achieved through the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride (CCl4). This reaction yields 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in 7% and 18% yields, respectively .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of halogenation reactions and the manipulation of cyano groups on isothiazole rings. The scalability of these reactions would depend on optimizing reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisothiazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through reactions such as Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Sonogashira Coupling: Employs copper and palladium catalysts along with alkynes.
Major Products: The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted isothiazoles.
Scientific Research Applications
4-Bromoisothiazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 3,5-Dibromoisothiazole-3-carbonitrile
- 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)
Comparison: Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions .
Biological Activity
4-Bromoisothiazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its mechanisms of action and efficacy in various biological contexts.
Synthesis
This compound can be synthesized through various methods, including palladium-catalyzed reactions and Suzuki coupling techniques. These synthetic routes allow for the introduction of different substituents that can enhance the compound's biological activity.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-cancer agent, anti-inflammatory drug, and inhibitor of specific protein interactions.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibits cell proliferation by inducing apoptosis in human cancer cells. The mechanism involves the disruption of key signaling pathways associated with cell survival.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 5.2 | Apoptosis induction |
MCF-7 (breast cancer) | 4.8 | Cell cycle arrest |
A549 (lung cancer) | 6.1 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Properties
This compound has also shown promise in reducing inflammation. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Protein Interaction Inhibition
The compound has been identified as a potential inhibitor of the PD-L1 protein, which plays a critical role in immune evasion by tumors. Studies comparing its activity with known inhibitors revealed comparable IC50 values, suggesting significant potential for cancer immunotherapy applications.
Case Study 1: Cancer Cell Lines
In a comparative study, this compound was tested against standard chemotherapeutic agents. The results indicated that it had a similar or superior effect on cell viability compared to traditional treatments, highlighting its potential as an alternative therapeutic agent.
Case Study 2: In Vivo Models
Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues.
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Inhibition of Cell Proliferation : Disruption of cell cycle progression.
- Modulation of Immune Response : Inhibition of PD-L1 enhances T-cell activation against tumors.
Properties
IUPAC Name |
4-bromo-1,2-thiazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-3-2-8-7-4(3)1-6/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDLTPRSCJABOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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